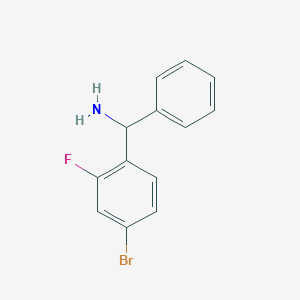

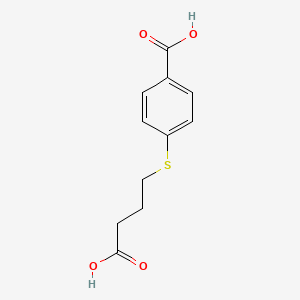

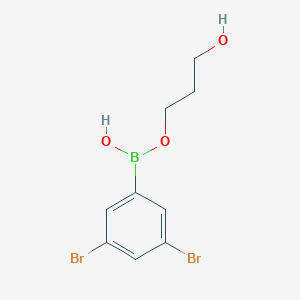

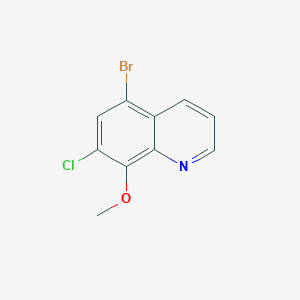

![molecular formula C28H28F2N6O3 B12830283 4-(2,3-Dihydro-2-oxo-1H-imidazo[4,5-b]pyridin-1-yl)-1-piperidinecarboxylic acid (5S,6S,9R)-5-amino-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-yl ester;Rimegepant](/img/structure/B12830283.png)

4-(2,3-Dihydro-2-oxo-1H-imidazo[4,5-b]pyridin-1-yl)-1-piperidinecarboxylic acid (5S,6S,9R)-5-amino-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-yl ester;Rimegepant

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Rimegepant is a small molecule calcitonin gene-related peptide receptor antagonist. It is primarily used for the acute treatment of migraine with or without aura in adults and for the preventive treatment of episodic migraine . Rimegepant was developed by Biohaven Pharmaceuticals and received approval from the United States Food and Drug Administration in February 2020 .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Rimegepant involves several key steps, including the construction of the cyclohepta[b]pyridine skeleton from pyridine-2,3-dicarboxylic acid, followed by stereoselective enzyme reduction of the diketone intermediate . The Ru-catalyzed asymmetric transfer hydrogenation process using formic acid as the hydrogen donor is a crucial step in the synthesis, operating under mild conditions at a low catalyst loading .

Industrial Production Methods: Industrial production of Rimegepant involves the conversion and purification of crystal forms. Crystal forms APTI-II and APTI-III can be converted into pharmaceutically acceptable forms at a high yield through simple operations. The purity of the reaction system can reach 93.8% by primary crystallization and 99.70% or more by secondary purification .

Analyse Chemischer Reaktionen

Types of Reactions: Rimegepant undergoes various chemical reactions, including proton affinity and reactivity profile analysis. The molecule exhibits good nonlinear optical properties in the gas phase and has potential proton abstraction features due to the presence of several heterocyclic nitrogen atoms .

Common Reagents and Conditions: The synthesis of Rimegepant involves the use of formic acid as a hydrogen donor in the Ru-catalyzed asymmetric transfer hydrogenation process . Other reagents include bases and solvents optimized for the reaction parameters .

Major Products Formed: The major product formed from the synthesis of Rimegepant is ®-9-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one, a key intermediate in the production of the final compound .

Wissenschaftliche Forschungsanwendungen

Rimegepant has several scientific research applications, particularly in the field of medicine. It is used for the acute treatment of migraine and the preventive treatment of episodic migraine . The compound has been studied for its potential activity against SARS-CoV-2 virus proteins, showing promising results in molecular docking analysis . Additionally, Rimegepant is being investigated for its potential use in treating trigeminal neuralgia and chronic rhinosinusitis .

Wirkmechanismus

Rimegepant works by blocking the calcitonin gene-related peptide receptor, which is involved in the pathophysiology of migraine . By inhibiting this receptor, Rimegepant prevents the activity of a pronociceptive molecule that contributes to migraine headaches . This mechanism helps to reduce pain signaling, diminish neurogenic inflammation, and reduce arterial dilation without inducing vasoconstriction .

Vergleich Mit ähnlichen Verbindungen

- Ubrogepant

- Lasmiditan

- Erenumab

- Fremanezumab

- Galcanezumab

Comparison: Rimegepant is unique among its peers due to its oral bioavailability and dual approval for both acute treatment and preventive treatment of migraine . Unlike triptans, which are contraindicated in patients with cerebrovascular and cardiovascular disease due to their vasoconstrictive properties, Rimegepant does not induce vasoconstriction, making it a safer option for these patients . In comparison to other calcitonin gene-related peptide receptor antagonists like Ubrogepant and Lasmiditan, Rimegepant has shown similar efficacy in achieving pain freedom and relief, but with a lower incidence of adverse events such as somnolence and dizziness .

Eigenschaften

Molekularformel |

C28H28F2N6O3 |

|---|---|

Molekulargewicht |

534.6 g/mol |

IUPAC-Name |

[5-amino-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-yl] 4-(2-oxo-3H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate |

InChI |

InChI=1S/C28H28F2N6O3/c29-20-6-1-4-17(23(20)30)18-8-9-22(25-19(24(18)31)5-2-12-32-25)39-28(38)35-14-10-16(11-15-35)36-21-7-3-13-33-26(21)34-27(36)37/h1-7,12-13,16,18,22,24H,8-11,14-15,31H2,(H,33,34,37) |

InChI-Schlüssel |

KRNAOFGYEFKHPB-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC(C2=C(C=CC=N2)C(C1C3=C(C(=CC=C3)F)F)N)OC(=O)N4CCC(CC4)N5C6=C(NC5=O)N=CC=C6 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

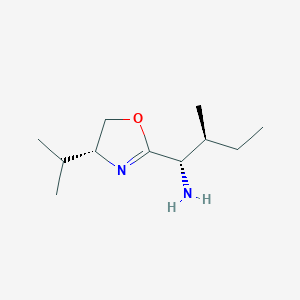

![1-[(2R,3S)-4-[(4-Chloro-1,1,2,2,3,3,4,4-octafluorobutyl)sulfonyl]-5-methyl-3-(4-nitrophenyl)-2,3-dihydro-2-furanyl]ethanone](/img/structure/B12830284.png)